molecular formula C8H12N2O B3059467 1,3-Diazatricyclo(3.3.1.13,7)decan-6-one CAS No. 20397-57-3

1,3-Diazatricyclo(3.3.1.13,7)decan-6-one

Cat. No.: B3059467
CAS No.: 20397-57-3
M. Wt: 152.19 g/mol
InChI Key: KPOCCEPRBFGKHW-UHFFFAOYSA-N
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Description

1,3-Diazatricyclo(33113,7)decan-6-one is a complex organic compound with the molecular formula C8H12N2O It is characterized by its unique tricyclic structure, which includes a diaza-adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diazatricyclo(3.3.1.13,7)decan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a ketone in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Diazatricyclo(3.3.1.13,7)decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,3-Diazatricyclo(3.3.1.13,7)decan-6-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Diazatricyclo(3.3.1.13,7)decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diazatricyclo(3.3.1.13,7)decane: Similar structure but lacks the ketone functional group.

    5,7-Diphenyl-1,3-diazatricyclo(3.3.1.13,7)decan-6-one: Contains additional phenyl groups, which can alter its chemical properties and applications.

Uniqueness

1,3-Diazatricyclo(3.3.1.13,7)decan-6-one is unique due to its specific tricyclic structure and the presence of both nitrogen atoms and a ketone group. This combination of features gives it distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1,3-diazatricyclo[3.3.1.13,7]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-7-1-6-2-9(4-7)5-10(8)3-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOCCEPRBFGKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN3CC1C(=O)N(C2)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942563
Record name 1,3-Diazatricyclo[3.3.1.1~3,7~]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20397-57-3
Record name 1,3-Diazatricyclo(3.3.1.13,7)decan-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020397573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diazatricyclo[3.3.1.1~3,7~]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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